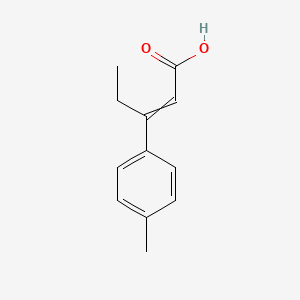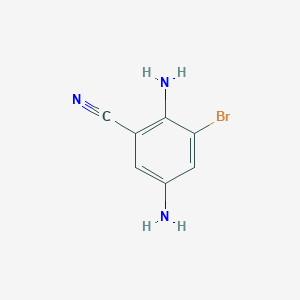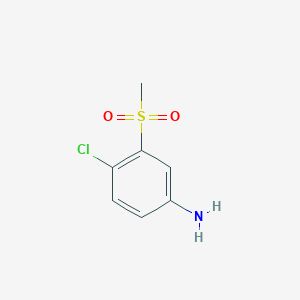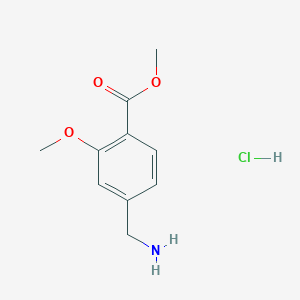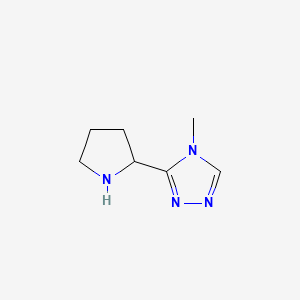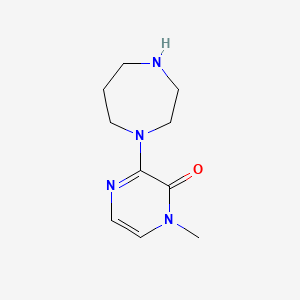
3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one
Vue d'ensemble
Description
3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one, also known as 3-DMP, is a heterocyclic compound composed of a pyrazine ring and a diazepane ring. It is a component of many pharmaceuticals and has been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Catalytic Activity and Compound Interactions
- The compound has been studied for its potential as a catalytic agent in the formation of palladacycles. These complexes, involving 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, have shown significant in vitro activity as cytotoxic agents on A2780/S cells, indicating potential therapeutic applications (Spencer et al., 2009).
Anti-tubercular Activity
- A series of analogues containing the 1,4-diazepan-1-yl structure have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds in this series exhibited significant activity, suggesting the potential of these structures in developing anti-tubercular agents (Naidu et al., 2016).
Interaction with Diorganotin(IV)chlorides
- The interaction of similar benzodiazepine structures with diorganotin(IV)chlorides has been studied, highlighting the compound's potential in forming coordination compounds with metal ions, which may be relevant in various chemical and biological processes (Garoufis et al., 2015).
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized, focusing on their structural and spectroscopic properties. These studies provide fundamental insights into the compound's chemical behavior, which is crucial for its potential applications in medicinal chemistry and drug design (Moser & Vaughan, 2004), (Donzello et al., 2008).
Novel Synthetic Approaches
- New synthetic methodologies involving 1,4-diazepan-1-yl structures have been developed. These methods provide efficient pathways for synthesizing a variety of biologically relevant compounds, indicating the compound's utility in facilitating novel organic transformations (Shaabani et al., 2009).
Propriétés
IUPAC Name |
3-(1,4-diazepan-1-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-7-5-12-9(10(13)15)14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHSBQMAWIMMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)
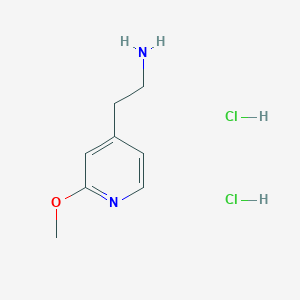

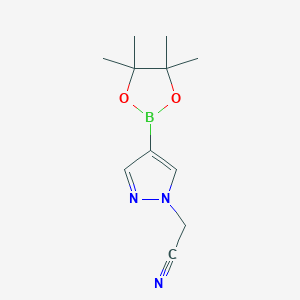
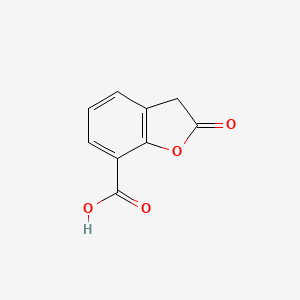
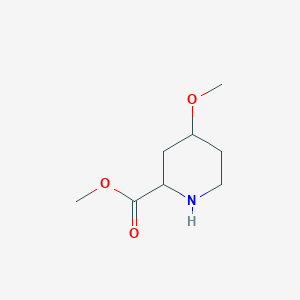
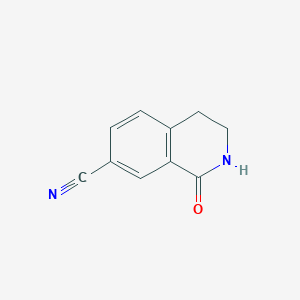
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)
